molecular formula C16H12ClN3OS B2614307 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide CAS No. 325725-31-3

5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide

Cat. No. B2614307
CAS RN: 325725-31-3
M. Wt: 329.8
InChI Key: FXIUWRHUNXGBBS-UHFFFAOYSA-N
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Description

5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a chemical compound that has shown potential in scientific research. It belongs to the pyrimidine family of compounds and has a molecular weight of 365.87 g/mol.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis (programmed cell death) in cancer cells. Furthermore, this compound may act as an antimicrobial agent by disrupting the cell membrane or inhibiting the synthesis of essential cellular components in bacteria and fungi.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as tyrosine kinases and topoisomerases. It has also been shown to modulate the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, this compound has been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against cancer cells, bacteria, fungi, and inflammation. Another advantage is its relatively simple synthesis method and high yield. However, one limitation is the lack of information regarding its toxicity and side effects. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for the study of 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its activity against other types of cancer cells and to determine its mechanism of action in more detail. Furthermore, this compound could be further investigated for its potential as an anti-inflammatory and immunomodulatory agent. Finally, more studies are needed to determine its toxicity and safety for use in humans.

Synthesis Methods

The synthesis of 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with naphthalen-1-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain 5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide in high yield and purity.

Scientific Research Applications

5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide has been used in various scientific research studies. It has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-naphthalen-1-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-22-16-18-9-12(17)14(20-16)15(21)19-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIUWRHUNXGBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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